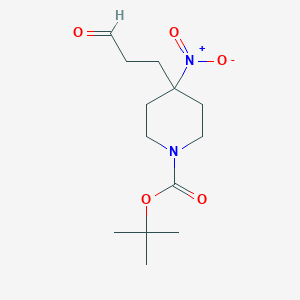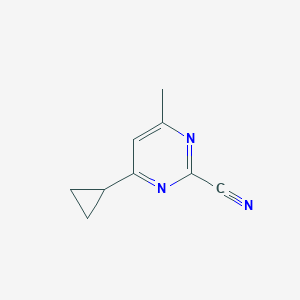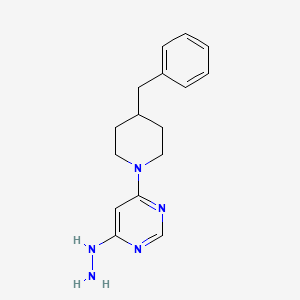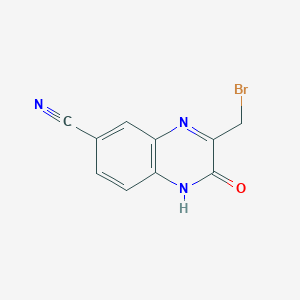
3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile is a heterocyclic organic compound that features a quinoxaline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of a quinoxaline derivative. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The quinoxaline core can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions, especially when functionalized with boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are often carried out in polar aprotic solvents like DMSO or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used.
Major Products
The major products of these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a quinoxaline derivative with an amine group in place of the bromomethyl group.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Research: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-carboxylic acid
- 3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-methyl ester
- 3-(Bromomethyl)-2-oxo-1H-quinoxaline-6-amine
Uniqueness
What sets 3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications
Propiedades
Fórmula molecular |
C10H6BrN3O |
|---|---|
Peso molecular |
264.08 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2-oxo-1H-quinoxaline-6-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O/c11-4-9-10(15)14-7-2-1-6(5-12)3-8(7)13-9/h1-3H,4H2,(H,14,15) |
Clave InChI |
IVYMZQIGWNJBPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C#N)N=C(C(=O)N2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(4-fluorophenyl)methyl]butane-1,4-diamine](/img/structure/B13878999.png)
![4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine](/img/structure/B13879004.png)
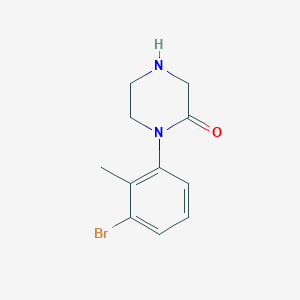
![Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13879009.png)
![6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13879013.png)
![6-[(4-Methoxyphenyl)methylamino]-2-methylpyrimidine-4-carbonitrile](/img/structure/B13879018.png)



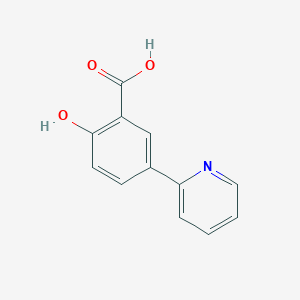
![Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate](/img/structure/B13879053.png)
